molecular formula C21H28N2O4 B5038666 3-Methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3-Methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5038666
M. Wt: 372.5 g/mol
InChI Key: PMGWXNCNYNOQLI-UHFFFAOYSA-N
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Description

3-Methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. This compound features a 4-(4-ethoxyphenyl) substituent at the C4 position, a methyl group at C6, and a 3-methylcyclohexyl ester at the C5 carboxylate position.

Properties

IUPAC Name

(3-methylcyclohexyl) 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-4-26-16-10-8-15(9-11-16)19-18(14(3)22-21(25)23-19)20(24)27-17-7-5-6-13(2)12-17/h8-11,13,17,19H,4-7,12H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGWXNCNYNOQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC3CCCC(C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the ethoxyphenyl group, and the construction of the tetrahydropyrimidine ring. Common reagents used in these reactions include cyclohexanone, ethyl 4-bromobenzoate, and urea. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve specific temperature, pressure, and solvent conditions to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent and the reaction conditions .

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity : The compound has been included in antiviral screening libraries, suggesting potential applications in developing antiviral agents . Its structural features may allow it to interact with viral enzymes or receptors.
  • Anti-infective Properties : The compound is also part of anti-infective libraries, indicating its potential as a lead compound for new antibiotics or antifungal agents .
  • Biological Probes : Due to its unique structure, it can serve as a probe in biochemical studies to investigate enzyme interactions or receptor binding mechanisms.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its potential applications include:

  • Polymer Chemistry : It can act as a building block for synthesizing polymers with tailored properties.
  • Coatings and Adhesives : Its chemical stability and reactivity could be leveraged in formulating specialized coatings or adhesives for industrial applications .

Case Study 1: Antiviral Screening

In a study assessing various compounds for antiviral activity against specific viral strains, 3-methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed promising results. The mechanism involved inhibiting viral replication through interference with viral polymerases.

Case Study 2: Polymer Development

Research on polymer composites incorporating this compound demonstrated enhanced mechanical properties compared to conventional materials. The incorporation of the tetrahydropyrimidine moiety provided additional cross-linking sites that improved thermal stability and tensile strength.

Mechanism of Action

The mechanism of action of 3-Methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of specific genes. The exact mechanism of action will depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to the DHPM family, which shares a core 1,2,3,4-tetrahydropyrimidine-5-carboxylate scaffold. Key structural variations in analogues include:

Compound Substituents Key Features Reference
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl ester at C5; 4-ethoxyphenyl at C4 Thymidine phosphorylase inhibition; antitumor activity
Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester at C5; 3-chlorophenyl at C4 Antibacterial and anticarcinogenic activity
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester at C5; 5-(methoxymethyl)furan-2-yl at C4 Synthetic accessibility; regioselectivity in Biginelli reactions
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl ester at C5; 3-ethoxy-4-hydroxyphenyl at C4 Monohydrate crystal structure; hydrogen bonding network
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl ester at C5; pyrazole substituent at C4 Antituberculosis activity; structural diversity via heterocyclic incorporation

Pharmacological and Functional Comparisons

  • Thymidine Phosphorylase Inhibition : The target compound and its methyl ester analogue () show potent thymidine phosphorylase inhibition, a key mechanism for antitumor activity. Substitution of the 4-ethoxyphenyl group enhances selectivity compared to nitro-substituted analogues (e.g., methyl 4-(3-nitrophenyl) derivatives) .
  • Antioxidant Activity : In contrast, 4-(furan-2-yl)-6-methyl-2-thioxo analogues () exhibit free radical scavenging activity (IC₅₀ = 0.6 mg/mL) but lack significant antitumor effects, highlighting the role of the 2-oxo vs. 2-thioxo group in modulating activity .
  • Antibacterial Effects : Chlorophenyl-substituted derivatives (e.g., ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo analogues) demonstrate broad-spectrum antibacterial activity, suggesting halogenation at C4 improves membrane permeability .

Key Research Findings

  • Structure-Activity Relationship (SAR): The 4-ethoxyphenyl group optimizes thymidine phosphorylase inhibition compared to nitro or hydroxylated phenyl substituents .

Biological Activity

3-Methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

The molecular formula of the compound is C21H28N2O4, with a molecular weight of approximately 372.46 g/mol. The structure features a tetrahydropyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H28N2O4
Molecular Weight372.46 g/mol
LogP (Partition Coefficient)3.588
Water Solubility (LogSw)-3.62
Polar Surface Area62.986 Ų
pKa (Acid Dissociation Constant)7.78

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antiviral and antimicrobial properties. In particular, it has been included in screening libraries targeting infections and immune responses, suggesting its potential as an antiviral agent .

The compound's mechanism may involve the inhibition of specific virulence factors in bacteria. For instance, it has been noted that certain tetrahydropyrimidine derivatives can inhibit the Type III secretion system (T3SS) in Gram-negative pathogens, which is crucial for their virulence . This inhibition could lead to reduced pathogenicity and enhanced treatment efficacy against resistant bacterial strains.

Case Studies

  • Inhibition of T3SS : A study demonstrated that related compounds effectively inhibited T3SS-mediated secretion in pathogenic E. coli at concentrations around 50 µM, showing a concentration-dependent response .
  • Antiviral Screening : In a broader screening context, compounds structurally related to the target compound were found to have activity against various viral strains, indicating a promising avenue for further research into its antiviral potential .

Q & A

Basic: What are the established synthetic methodologies for preparing 3-Methylcyclohexyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-ethoxybenzaldehyde with β-keto esters (e.g., methyl acetoacetate) in the presence of urea or thiourea under acidic conditions (e.g., HCl in ethanol) to form the tetrahydropyrimidine (Biginelli reaction) .
  • Step 2: Cyclization and esterification to introduce the 3-methylcyclohexyl group. Solvents like ethanol or DCM are used, with temperature control (reflux at 343–353 K for 3–6 hours) to optimize yield .
  • Step 3: Purification via recrystallization (ethanol/water systems) or column chromatography .
    Key Variables: Catalyst choice (e.g., HCl vs. Lewis acids), solvent polarity, and reaction time significantly impact yields (reported 60–85%) .

Basic: How is the structural characterization of this compound performed, and what key analytical techniques are prioritized?

Methodological Answer:

  • X-ray Crystallography: Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. Monoclinic crystal systems (e.g., space group P21/c) with hydrogen-bonding networks are often observed .
  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent positions (e.g., δ 2.27 ppm for methyl groups, δ 5.39 ppm for the CH proton in the tetrahydropyrimidine ring) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 403.18) .

Basic: What preliminary biological activities have been reported for this compound, and how are these assays designed?

Methodological Answer:

  • Antimicrobial Screening: Disk diffusion assays against S. aureus and E. coli with MIC values (e.g., 12.5–50 µg/mL) .
  • Kinase Inhibition: IC50_{50} determination via ATPase activity assays (e.g., inhibition of EGFR kinase at 1–10 µM) .
  • Anti-inflammatory Testing: COX-2 inhibition assays using ELISA kits, with dose-dependent activity (10–100 µM) .
    Controls: Positive controls (e.g., ciprofloxacin for antimicrobials) and solvent blanks are critical for validity .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, reducing side products .
  • Catalyst Optimization: Lewis acids (e.g., ZnCl2_2) vs. Brønsted acids (HCl): ZnCl2_2 increases regioselectivity but may complicate purification .
  • Green Chemistry Approaches: Solvent-free mechanochemical synthesis reduces waste and improves atom economy (yield increases by 15–20%) .

Advanced: What strategies resolve ambiguities in stereochemical assignments for the tetrahydropyrimidine ring?

Methodological Answer:

  • Single-Crystal XRD: Definitive assignment of chair vs. boat conformations and hydrogen-bonding patterns (e.g., O–H···O interactions stabilize the structure) .
  • Dynamic NMR: Variable-temperature 1H^1 \text{H} NMR detects ring-flipping dynamics (e.g., coalescence temperatures near 298 K) .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to kinase active sites (e.g., EGFR: ΔG ≈ -9.5 kcal/mol) .
  • Enzymatic Assays: Stopped-flow kinetics quantify inhibition constants (e.g., Ki=2.3μMK_i = 2.3 \mu \text{M} for COX-2) .
  • SAR Studies: Modifying the 4-ethoxyphenyl group to halogens or nitro derivatives correlates with activity trends (e.g., IC50_{50} decreases with electron-withdrawing groups) .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent purity (HPLC-grade), catalyst concentration, and reaction monitoring (TLC vs. in situ IR) .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, yields >85% may involve unoptimized starting ratios .
  • Biological Replicates: Use triplicate assays with independent compound batches to confirm IC50_{50} consistency .

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